molecular formula C4H9NO2 B031702 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid CAS No. 70607-85-1

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid

Cat. No.: B031702
CAS No.: 70607-85-1
M. Wt: 109.16 g/mol
InChI Key: BTCSSZJGUNDROE-NMFSSPJFSA-N
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Description

4-Aminobutyric acid-2,2,3,3,4,4-d6 is a deuterated form of 4-Aminobutyric acid, which is a significant inhibitory neurotransmitter in the central nervous system of mammals . The deuterated version is often used in scientific research to study various biochemical processes due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Aminobutyric acid-2,2,3,3,4,4-d6 involves the chemical synthesis of 4-Aminobutyric acid with deuterium atoms replacing the hydrogen atoms at specific positions. This can be achieved through the following steps:

Industrial Production Methods

Industrial production of 4-Aminobutyric acid-2,2,3,3,4,4-d6 typically involves large-scale chemical synthesis followed by purification processes such as crystallization and chromatography to ensure high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutyric acid-2,2,3,3,4,4-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of 4-Aminobutyric acid with different functional groups, which can be used for further chemical synthesis and research .

Scientific Research Applications

4-Aminobutyric acid-2,2,3,3,4,4-d6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutyric acid: The non-deuterated form, which is the most common inhibitory neurotransmitter in the central nervous system.

    Vigabatrin: A derivative used as an antiepileptic drug.

    Gamma-hydroxybutyric acid: Another compound with similar inhibitory effects on the central nervous system.

Uniqueness

4-Aminobutyric acid-2,2,3,3,4,4-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and detailed mechanistic studies .

Properties

IUPAC Name

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCSSZJGUNDROE-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496733
Record name 4-Amino(~2~H_6_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70607-85-1
Record name 4-Amino(~2~H_6_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70607-85-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Reactant of Route 3
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Reactant of Route 4
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Reactant of Route 5
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Reactant of Route 6
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid

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